![molecular formula C26H25ClFN5O2 B2529298 7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-17-6](/img/structure/B2529298.png)

7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

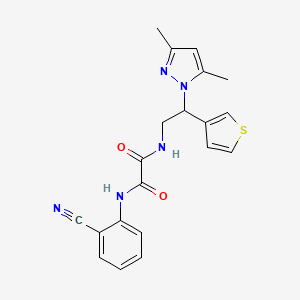

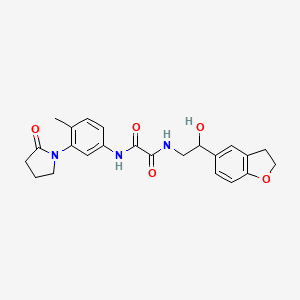

The compound , 7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, is a complex molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest potential pharmacological relevance, similar to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process that includes nucleophilic aromatic substitution reactions. For instance, the synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a compound with a piperazine moiety similar to our compound of interest, is achieved by reacting 2,4,6,7-tetrachloropteridine with secondary amines, following a specific order of reactivity for the chlorine atoms . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, considering the presence of a piperazine group and a chloro-fluorobenzyl component.

Molecular Structure Analysis

The molecular structure of compounds with piperazine rings and heterocyclic substituents is crucial for their interaction with biological targets. X-ray crystallography has been used to determine the structure of such compounds, providing insights into the arrangement of atoms and the conformation of the rings . The presence of a basic nitrogen in the 4'-position of the piperazine ring, as seen in the related compound, is essential for high activity against the target enzyme, cAMP-specific phosphodiesterase (PDE4) . This information could be extrapolated to analyze the molecular structure of the compound , suggesting that its piperazine moiety may play a significant role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and heterocyclic components often include nucleophilic aromatic substitution and condensation reactions. For example, the synthesis of a related compound involved the condensation of an intermediate with 1-(2-chloro-ethyl)-piperidine hydrochloride . These reactions are typically carried out in the presence of a base, such as powdered potassium carbonate, and a solvent like N,N-dimethylformamide . The chemical reactivity of the compound would likely follow similar patterns, with its functional groups undergoing reactions that are characteristic of their chemical nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure of a related compound exhibits intermolecular hydrogen bonds, which can affect its solubility and stability . The conformation of the piperidine ring, such as a chair conformation, also impacts the compound's physical properties . The compound , with its piperazine and pyrazolo[4,3-c]pyridin-3(5H)-one components, would likely have unique physical and chemical properties that could be elucidated through experimental studies such as X-ray crystallography and spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Anticancer Activity

Compounds with fluoro substituted benzyl and pyrazolo[4,3-c]pyridin-3(5H)-one frameworks have been synthesized and evaluated for their anticancer activities. For instance, compounds with fluoro benzyl substituents have demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that modifications incorporating fluoro benzyl groups into complex molecules, such as the one , could be explored for potential anticancer applications.

Antituberculosis Activity

A series of compounds designed by molecular hybridization, which includes ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have shown promising antituberculosis activity and cytotoxicity profiles. One compound in this series demonstrated significant inhibition against Mycobacterium tuberculosis DNA gyrase, suggesting potential utility in tuberculosis treatment (Jeankumar et al., 2013). The structure of our compound, with its piperazine carbonyl linkage, might offer a foundation for developing new antituberculosis agents through further structural modifications.

Dopamine Receptor Affinity

The synthesis of compounds related to pyrazolo[1,5-a]pyridine and their evaluation in vitro for receptor binding affinity has been explored, indicating potential as dopamine receptor ligands. For example, compounds structurally similar to the one have shown affinity towards dopamine D2, D3, and D4 receptors, suggesting potential applications in neurological disorders treatment (Fang-wei, 2013). This points towards the possibility of utilizing our compound for research in dopaminergic signaling pathways or drug discovery for neurological conditions.

Eigenschaften

IUPAC Name |

7-[4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClFN5O2/c1-2-30-16-20(24-21(17-30)26(35)33(29-24)18-7-4-3-5-8-18)25(34)32-13-11-31(12-14-32)15-19-22(27)9-6-10-23(19)28/h3-10,16-17H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVXYZBWRQRKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)